Backbone N-Methylation Confers Enhanced Proteolytic Stability and Membrane Permeability
Incorporation of Boc-N-Me-Ser(Bzl)-OH introduces backbone N-methylation into synthetic peptides, a modification that significantly improves pharmacokinetic properties compared to peptides synthesized with non-methylated serine analogs. According to a comprehensive 2023 review, N-methylation enhances proteolytic stability, bioavailability, and receptor binding affinity/selectivity of peptide drug candidates [1]. This class-level evidence distinguishes N-methylated building blocks like Boc-N-Me-Ser(Bzl)-OH from standard Boc-Ser(Bzl)-OH (CAS 23680-31-1), which lacks the N-methyl group and produces peptides with inherently lower stability.
| Evidence Dimension | Peptide proteolytic stability and membrane permeability |
|---|---|
| Target Compound Data | N-methylated peptide (incorporating Boc-N-Me-Ser(Bzl)-OH) |
| Comparator Or Baseline | Non-methylated peptide (incorporating Boc-Ser(Bzl)-OH) |
| Quantified Difference | N-methylation significantly improves stability, bioavailability, receptor binding affinity and selectivity (class-level effect; no single numerical fold-change reported for all systems) |
| Conditions | General peptide drug development context; effect magnitude varies with sequence and target |
Why This Matters
For procurement decisions in peptide drug discovery, the N-methylated building block enables synthesis of peptide candidates with intrinsically superior pharmacokinetic profiles, reducing the need for later-stage chemical optimization.
- [1] Sharma, A.; Kumar, A.; Abdel Monaim, S.A.H.; et al. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry 2023, 141, 106892. doi:10.1016/j.bioorg.2023.106892. View Source
